5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a thiophene ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the condensation of thiophene derivatives with pyrrole derivatives. Common synthetic routes include the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic conditions . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkyl halides, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Methylbenzo[b]thiophene-2-boronic acid: A similar compound with a boronic acid functional group.
Thiophene-2-boronic acid pinacol ester: Another related compound used in organic synthesis.
Uniqueness
5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound notable for its unique structural features, including a pyrrole ring and a carboxylic acid group. Its molecular formula is C14H11NO2S with a molar mass of approximately 273.31 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are explored in various studies.
Chemical Structure and Properties
The compound's structure plays a critical role in its biological activity. The presence of the methyl group on the benzo[b]thiophene moiety enhances its lipophilicity, potentially affecting its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C14H11NO2S |
Molar Mass | 273.31 g/mol |
CAS Number | 1889850-01-4 |
Hazard Statements | H302, H315, H319, H335 |
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various microbial strains.
- Anticancer Properties : Studies suggest potential cytotoxic effects on cancer cell lines, possibly through apoptosis induction.
- Keap1-Nrf2 Pathway Modulation : The compound may influence oxidative stress responses via the Keap1-Nrf2 signaling pathway, which is crucial for cellular defense mechanisms against oxidative damage.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. For instance, the methyl substitution on the benzo[b]thiophene enhances its interaction with target proteins.
Comparison with Similar Compounds
Compound Name | Structural Features | Biological Activity | Unique Properties |
---|---|---|---|
5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid | Lacks methyl substitution | Antimicrobial, anticancer | Simpler structure |
5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid | Contains trifluoromethyl group | Enhanced biological activity | Increased lipophilicity |
5-(Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid | Contains methoxy group | Varies by substitution | Potential for different reactivity |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and its analogs:
- Anticancer Activity : A study reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
- Oxidative Stress Modulation : Research has shown that derivatives of this compound can inhibit the Keap1-Nrf2 interaction, leading to enhanced antioxidant responses in cellular models .
- Antimicrobial Effects : In vitro studies have revealed that related pyrrole derivatives show promising antimicrobial activity against Gram-positive and Gram-negative bacteria .
Properties
Molecular Formula |
C14H11NO2S |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
5-(5-methyl-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H11NO2S/c1-8-2-5-12-9(6-8)7-13(18-12)10-3-4-11(15-10)14(16)17/h2-7,15H,1H3,(H,16,17) |
InChI Key |
FODUDPNNROPGAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)C3=CC=C(N3)C(=O)O |
Origin of Product |
United States |
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